3-amino-3-methyl-1-phenylbutan-2-onehydrochloride

Description

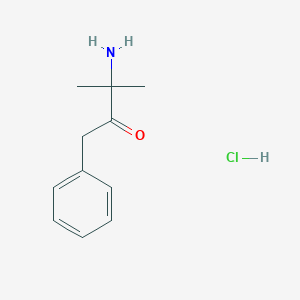

3-Amino-3-methyl-1-phenylbutan-2-one hydrochloride is a synthetic organic compound characterized by a ketone backbone (butan-2-one) substituted with a phenyl group at position 1 and a 3-amino-3-methyl moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents and stabilizes the compound for pharmaceutical or industrial applications.

Key structural attributes:

- Ketone group: Increases polarity compared to esters or ethers, moderating solubility.

- Amino-methyl substitution: May influence metabolic stability and receptor binding.

Properties

IUPAC Name |

3-amino-3-methyl-1-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-11(2,12)10(13)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOKTBSZOHLGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride typically involves the use of transaminases and pyruvate decarboxylase. The process begins with the transamination of a prochiral ketone, followed by the removal of by-products using pyruvate decarboxylase. This method does not require expensive cofactors and can achieve high yields and selectivity under optimal conditions, such as a temperature of 30°C and a 20-fold excess of alanine .

Industrial Production Methods

Industrial production of this compound may involve similar enzymatic processes, scaled up to meet demand. The use of biocatalysts like transaminases and pyruvate decarboxylase is advantageous due to their efficiency and selectivity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methyl-1-phenylbutan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism by which 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differentiation

- Ketone vs. Ester/Aryl Ether: The ketone in 3-amino-3-methyl-1-phenylbutan-2-one HCl is less reactive toward hydrolysis compared to esters (e.g., methyl ester in ) but more polar than aryl ethers (e.g., fluoxetine HCl) .

- Aromatic Systems : The phenyl group may confer similar lipophilicity to benzydamine HCl but lacks the indazole ring’s hydrogen-bonding capacity, affecting target selectivity .

Pharmacokinetic and Metabolic Insights

- Metabolism : Tertiary amines (e.g., benzydamine HCl) are typically metabolized via N-demethylation, whereas primary amines (e.g., memantine HCl) undergo direct conjugation. The target compound’s tertiary amine may follow a pathway similar to benzydamine .

- Excretion : Rapid renal excretion is common among hydrochlorides (e.g., 72–95% urinary excretion in 24 hours for ACNU, a nitrosourea compound), suggesting the target compound may share this trait .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.